molecular formula C10H18N4OS B1440284 1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-YL)urea CAS No. 1092460-38-2

1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-YL)urea

Cat. No. B1440284
CAS RN: 1092460-38-2
M. Wt: 242.34 g/mol
InChI Key: RKBQBJOJODKKPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-YL)urea, also known as 2-AETU, is a novel small molecule developed in the early 2000s. It is a thiazole derivative that has been used in various scientific applications, including synthesis methods, scientific research applications, mechanisms of action, and biochemical and physiological effects. 2-AETU has been found to have several advantages and limitations in lab experiments, and offers potential for future directions in a variety of fields.

Scientific Research Applications

Antineoplastic Agents

Thiazolyl urea derivatives like Tiazofurin and Dasatinib are known for their use as antineoplastic agents, which suggests that our compound could potentially be explored in cancer treatment research .

Anti-HIV Drugs

Compounds such as Ritonavir, which contain thiazole, are utilized as anti-HIV drugs. This indicates a possible application in antiviral research, particularly targeting HIV .

Antifungal Agents

Ravuconazole is an example of a thiazole-bearing product used as an antifungal agent. This implies that our compound might have applications in developing treatments for fungal infections .

Anti-Inflammatory Agents

Thiazolyl urea derivatives like Meloxicam and Fentiazac serve as anti-inflammatory agents. This points to potential research into anti-inflammatory properties for our compound .

Antimicrobial Activities

Some thiazolyl urea derivatives have been proposed for drug development targeting bacterial infections due to their antimicrobial activities .

Antiproliferative Activity

Research has been conducted on novel thiazolyl-urea derivatives for their antiproliferative activity against various cancer cell lines, suggesting a similar application for our compound .

Antibacterial and Antioxidant Properties

Thiourea derivatives are noted for their diverse biological applications, including antibacterial and antioxidant properties, which could be relevant fields of application .

Anticancer and Antimicrobial Activities

New series of thiazolyl-urea derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities, indicating potential research applications in these areas .

properties

IUPAC Name

1-(2-aminoethyl)-3-(4-tert-butyl-1,3-thiazol-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4OS/c1-10(2,3)7-6-16-9(13-7)14-8(15)12-5-4-11/h6H,4-5,11H2,1-3H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBQBJOJODKKPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-YL)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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